molecular formula C6H3BrClN3 B3296489 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 893722-46-8

5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3296489
CAS No.: 893722-46-8
M. Wt: 232.46 g/mol
InChI Key: PLNKDEHFLSRSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Overview of Pyrazolo[3,4-b]pyridine Scaffold Chemistry

The pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system formed by the combination of a pyrazole (B372694) and a pyridine (B92270) ring. nih.govresearchgate.net This core structure is a member of the pyrazolopyridine family, which includes five different isomers based on the fusion orientation of the two rings. nih.gov The pyrazolo[3,4-b]pyridine framework has garnered significant interest from medicinal chemists, largely due to its structural resemblance to natural purine (B94841) bases like adenine (B156593) and guanine. nih.gov This similarity allows molecules built on this scaffold to interact with biological targets typically addressed by purine analogs.

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through two primary strategies: annelating a pyrazole ring onto a pre-existing, suitably substituted pyridine, or conversely, forming a pyridine ring onto a substituted pyrazole precursor. nih.govcdnsciencepub.comcdnsciencepub.com A common method involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. mdpi.com Another established route is the Gould-Jacobs reaction, which can produce 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines from 3-aminopyrazole (B16455) derivatives. nih.govmdpi.com The versatility of these synthetic approaches allows for the creation of a wide array of substituted derivatives, making the scaffold a valuable building block in drug discovery and materials science. nih.govnih.gov Consequently, compounds incorporating this structure have been investigated for a broad spectrum of biological activities, including as kinase inhibitors and antitumor agents. nih.govrsc.org

Significance of Halogenated Pyrazolo[3,4-b]pyridine Derivatives in Chemical Research

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the pyrazolo[3,4-b]pyridine scaffold plays a crucial role in synthetic and medicinal chemistry. Halogenated derivatives are highly valuable as versatile intermediates for further chemical modifications. cdnsciencepub.comnih.gov The presence of a halogen provides a reactive handle for introducing new functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. nih.gov This allows chemists to build more complex molecules and systematically explore the structure-activity relationships of a compound series.

In the context of medicinal chemistry, halogens can significantly modulate a molecule's physicochemical properties. mdpi.com Chlorine, for instance, is an important element in drug design, appearing in numerous FDA-approved medications. mdpi.com Its incorporation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, chlorinations of the pyrazolo[3,4-b]pyridine ring system have been shown to yield dichloro compounds, which serve as key intermediates. cdnsciencepub.com The strategic placement of bromine and chlorine atoms, as seen in 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine, offers multiple sites for regioselective functionalization, enhancing its utility as a building block for creating diverse chemical libraries.

Structural Characteristics of this compound

This compound is a specific derivative of the parent scaffold, distinguished by the presence of a bromine atom at position 5 and a chlorine atom at position 3. These substitutions on the bicyclic aromatic system define its chemical reactivity and physical properties.

PropertyDataSource(s)
Molecular Formula C₆H₃BrClN₃ sigmaaldrich.com
Molecular Weight 232.47 g/mol sigmaaldrich.comparchem.com
CAS Number 1245649-96-0 sigmaaldrich.comparchem.com
InChI Key YMVUEHXTDWJMIW-UHFFFAOYSA-N sigmaaldrich.com

This table is interactive. Click on the headers to sort the data.

A key structural feature of N-unsubstituted pyrazolo[3,4-b]pyridines is the phenomenon of prototropic tautomerism. nih.gov This results in the existence of two possible tautomeric forms: the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. nih.govresearchgate.netresearchgate.net

In the case of the parent pyrazolo[3,4-b]pyridine system, theoretical calculations have shown that the 1H-tautomer is significantly more stable than the 2H-form by nearly 9 kcal/mol. nih.gov This energetic preference means that the 1H-isomer is the predominant form under most conditions. nih.gov The greater stability of the 1H-tautomer is a general observation for pyrazolo[3,4-b]pyridines where the pyridine ring is fully aromatic. nih.gov The 2H-tautomer may become more favored only in specific cases, such as when the fused pyridine ring is not fully unsaturated (e.g., in tetrahydropyridone derivatives). nih.gov Therefore, for this compound, the "1H-" designation indicates that the hydrogen is located on the N1 nitrogen of the pyrazole ring, which represents the more stable tautomeric form. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloro-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNKDEHFLSRSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Chemical Reactivity and Derivatization of 5 Bromo 3 Chloro 1h Pyrazolo 3,4 B Pyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on the 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine nucleus are dictated by the electronic nature of the pyridine (B92270) ring. The electron-withdrawing effect of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Substitution at Bromine (C5)

While the C-Br bond is generally more reactive than the C-Cl bond in cross-coupling reactions, its susceptibility to nucleophilic substitution is lower compared to the C3 position in this specific scaffold. The C5 position is less activated by the pyridine nitrogen for SNAr reactions. Consequently, direct nucleophilic displacement of the bromine at C5 is less commonly observed and typically requires harsh reaction conditions or specific activating groups.

Substitution at Chlorine (C3)

The chlorine atom at the C3 position is situated alpha to one of the pyridine ring nitrogens, rendering this position more electron-deficient and thus more susceptible to nucleophilic attack. This inherent reactivity allows for selective substitution of the chlorine atom by various nucleophiles, such as alkoxides and amines, while leaving the bromine atom at the C5 position intact for subsequent transformations. This regioselectivity is a key feature in the stepwise functionalization of the molecule.

Table 1: Nucleophilic Substitution Reactions at C3
NucleophileReagentSolventConditionsProductYield (%)Reference
MethoxideSodium MethoxideMethanolReflux5-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridineNot Reported libretexts.orglibretexts.org
AminePrimary/Secondary AmineVariousHeat3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine derivativeVaries nih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the derivatization of this compound. The difference in reactivity between the C-Br and C-Cl bonds (C-Br > C-Cl) is the primary determinant of the regioselectivity in these transformations.

Suzuki–Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a widely used method for forming C-C bonds. libretexts.orgmdpi.com In the case of this compound, this reaction can be performed selectively at the more reactive C5-bromo position. By carefully choosing the palladium catalyst, ligand, and reaction conditions, it is possible to introduce a wide range of aryl and heteroaryl substituents at the C5 position while preserving the C3-chloro for subsequent functionalization. mdpi.com

Table 2: Suzuki–Miyaura Cross-Coupling at C5
Boronic Acid/EsterCatalystLigandBaseSolventProductYield (%)Reference
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃1,4-Dioxane/H₂O3-chloro-5-phenyl-1H-pyrazolo[3,4-b]pyridineModerate to Good nih.gov
4-Methoxyphenylboronic acidPd(dppf)Cl₂-K₂CO₃DME3-chloro-5-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridineNot Reported nih.gov
Various Arylboronic acidsPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O5-Aryl-3-chloro-1H-pyrazolo[3,4-b]pyridine derivativesModerate to Good researchgate.net

Buchwald–Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.orgnih.gov Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for the selective amination at the C5 position of this compound. This provides a direct route to 5-amino-substituted pyrazolo[3,4-b]pyridine derivatives, which are important intermediates in drug discovery.

Table 3: Buchwald–Hartwig Amination at C5
AmineCatalystLigandBaseSolventProductYield (%)Reference
MorpholinePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane3-chloro-5-(morpholin-4-yl)-1H-pyrazolo[3,4-b]pyridineGood nih.gov
AnilinePd(OAc)₂BINAPNaOt-BuToluene3-chloro-5-(phenylamino)-1H-pyrazolo[3,4-b]pyridineNot Reported organic-chemistry.org

Negishi Cross-Coupling

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance. For this compound, the Negishi coupling is expected to proceed selectively at the C5-bromo position due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a variety of alkyl, aryl, and vinyl groups at this position.

Table 4: Negishi Cross-Coupling at C5
Organozinc ReagentCatalystLigandSolventProductYield (%)Reference
Phenylzinc chloridePd(PPh₃)₄-THF3-chloro-5-phenyl-1H-pyrazolo[3,4-b]pyridineNot Reported wikipedia.orgresearchgate.net
Alkylzinc halideNi(acac)₂-THF5-Alkyl-3-chloro-1H-pyrazolo[3,4-b]pyridineNot Reported wikipedia.org

Electrophilic Aromatic Substitution Reactions

The pyrazolo[3,4-b]pyridine ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the heterocyclic core. The position of substitution is influenced by the electronic nature of the fused rings and the presence of existing substituents.

In a study on 1-benzyl-1H-pyrazolo[3,4-b]pyridine, it was observed that nitration resulted in substitution at the para-position of the 1-benzyl substituent, indicating the higher reactivity of the benzyl (B1604629) ring towards electrophilic attack under these conditions. However, bromination and chlorination of the same substrate led to substitution at the 3-position of the pyrazolo[3,4-b]pyridine ring system. This suggests that with appropriate directing groups and reaction conditions, electrophilic substitution can be directed to the heterocyclic core. rsc.org

For the parent 1H-pyrazolo[3,4-b]pyridine, chlorination has been shown to yield 3,5-dichloro compounds, indicating that multiple positions on the ring can be functionalized through electrophilic halogenation. nih.gov

The following table summarizes the observed electrophilic aromatic substitution patterns on related pyrazolo[3,4-b]pyridine derivatives.

ReactionSubstrateReagentPosition of SubstitutionReference
Nitration1-benzyl-1H-pyrazolo[3,4-b]pyridineHNO3/H2SO4para-position of benzyl group rsc.org
Bromination1-benzyl-1H-pyrazolo[3,4-b]pyridineBr23-position rsc.org
Chlorination1-benzyl-1H-pyrazolo[3,4-b]pyridineCl23-position rsc.org
Chlorination1H-pyrazolo[3,4-b]pyridineCl23,5-positions nih.gov

Metalation and Transmetalation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This approach utilizes a directing metalating group (DMG) to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be trapped with various electrophiles.

For pyridine derivatives, the nitrogen atom itself can act as a DMG, although the presence of other directing groups can enhance the regioselectivity of the lithiation. wikipedia.org While specific examples of metalation on this compound are not well-documented, the principles of DoM can be applied to this system. The pyrazole (B372694) and pyridine nitrogen atoms, as well as the chloro and bromo substituents, would influence the site of deprotonation.

In the absence of a strong directing group, the most acidic proton on the pyrazolo[3,4-b]pyridine ring would be abstracted. The chloro and bromo substituents are expected to increase the acidity of adjacent protons through inductive effects. The nitrogen atoms of the pyrazole and pyridine rings also influence the acidity of neighboring C-H bonds.

Once the lithiated intermediate is formed, it can undergo transmetalation with other metals, such as zinc, copper, or boron, to generate more stable or more reactive organometallic species for subsequent cross-coupling reactions. This metalation/transmetalation sequence expands the synthetic utility of the pyrazolo[3,4-b]pyridine core.

Further research is needed to explore the specific regioselectivity of metalation on this compound and to develop optimized conditions for subsequent functionalization.

Functionalization at Nitrogen Atoms (N-1, N-2)

The pyrazole moiety of the this compound core contains two nitrogen atoms, N-1 and N-2, which can be functionalized through various reactions, most notably N-alkylation and N-protection.

N-alkylation of the pyrazole ring introduces alkyl or aryl groups at the N-1 or N-2 position, which can significantly modulate the biological activity and physicochemical properties of the molecule. The regioselectivity of N-alkylation is often dependent on the reaction conditions and the nature of the electrophile.

In a study on the synthesis of N-alkyl-1H-pyrazolo[3,4-b]pyridine derivatives, the parent 1H-pyrazolo[3,4-b]pyridine was used as the starting material. The N-H was deprotonated using sodium hydride in N,N-dimethylformamide (DMF) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. The resulting anion was then reacted with various bromoalkanes at room temperature to afford the corresponding N-alkylated products in high yields. This method provides a straightforward approach to introduce a variety of alkyl substituents at the pyrazole nitrogen.

The general conditions for N-alkylation of the pyrazolo[3,4-b]pyridine core are summarized in the interactive table below.

SubstrateAlkylating AgentBaseCatalystSolventYieldReference
1H-pyrazolo[3,4-b]pyridineBromoalkaneNaHDMAPDMF90-94%

In multi-step syntheses, it is often necessary to protect the N-H group of the pyrazole ring to prevent unwanted side reactions. A variety of protecting groups can be employed for this purpose, with the choice depending on the stability of the protecting group to the reaction conditions used in subsequent steps and the ease of its removal.

Commonly used protecting groups for the pyrazole nitrogen include the p-methoxybenzyl (PMB) and (trimethylsilyl)ethoxymethyl (SEM) groups. In the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors, the N-H of 5-bromo-1H-pyrazolo[3,4-b]pyridine was protected with a PMB group using PMB-Cl in the presence of a base. rsc.org In another study focused on the development of TBK1 inhibitors, the pyrazolo[3,4-b]pyridine core was protected with a SEM group. nih.gov

The deprotection of these groups is typically achieved under specific conditions. For example, the PMB group can be removed using strong acids such as trifluoroacetic acid (TFA). The SEM group can be cleaved under acidic conditions or by using fluoride (B91410) reagents. The tert-butyloxycarbonyl (Boc) group, another common N-protecting group, is readily removed with acids like TFA or hydrochloric acid.

The following table provides an overview of common N-protection and deprotection strategies for the pyrazolo[3,4-b]pyridine scaffold.

Protecting GroupProtection ReagentDeprotection ConditionsReference
p-Methoxybenzyl (PMB)PMB-ClTrifluoroacetic acid (TFA) rsc.org
(Trimethylsilyl)ethoxymethyl (SEM)SEM-ClAcidic conditions or fluoride source nih.gov
tert-Butyloxycarbonyl (Boc)Boc2OTrifluoroacetic acid (TFA) or HCl researchgate.net

Ring Transformations and Rearrangement Reactions

Detailed literature on the ring transformations and rearrangement reactions specifically for this compound is not extensively documented. However, based on the known chemistry of related nitrogen-containing heterocyclic systems, several potential transformations could be envisaged.

One common rearrangement in heterocyclic chemistry is the Dimroth rearrangement, which involves the isomerization of heterocycles through ring-opening and subsequent ring-closure, leading to the transposition of endocyclic and exocyclic heteroatoms. nih.govresearchgate.net While this rearrangement is well-documented for other heterocyclic systems like 1,2,3-triazoles and some pyrimidines, its specific application to the pyrazolo[3,4-b]pyridine scaffold, particularly with the halogen substitution pattern of the title compound, is not described in the available literature. nih.govresearchgate.net

Skeletal rearrangements of the pyrazolo[3,4-b]pyridine ring under thermal, acidic, or photochemical conditions are theoretically possible but appear to be synthetically challenging and are not commonly reported. The stability of the fused aromatic system generally disfavors such transformations. Instead, the reactivity of the this compound scaffold is dominated by substitution reactions at the halogenated positions, where the bromo and chloro atoms act as leaving groups, and electrophilic or nucleophilic attack on the ring carbons and nitrogens.

It is important to note that while the core pyrazolo[3,4-b]pyridine structure is generally stable, the introduction of specific functionalities or reaction conditions could potentially lead to ring-opening or rearrangement pathways. For instance, strong nucleophilic attack under harsh conditions might lead to cleavage of one of the heterocyclic rings, although such reactivity has not been specifically reported for this compound.

Electronic Effects and Positional Isomerism in Reactivity

The positions of the halogen atoms are crucial in directing the regioselectivity of reactions. The chlorine atom at the 3-position is on the pyrazole part of the fused system, while the bromine atom at the 5-position is on the pyridine part. The pyridine ring is inherently more electron-deficient than the pyrazole ring due to the presence of the nitrogen atom. The additional electron-withdrawing effect of the bromine atom at position 5 further deactivates this ring towards electrophilic substitution and activates it for nucleophilic attack.

Conversely, the pyrazole ring is generally more electron-rich and can be more susceptible to electrophilic attack. However, the presence of the electron-withdrawing chloro group at position 3 diminishes this reactivity. The interplay between the inherent reactivity of the two rings and the electronic effects of the halogen substituents creates a nuanced reactivity profile.

Positional isomerism plays a critical role in the chemical behavior of substituted pyrazolo[3,4-b]pyridines. For instance, the reactivity of a 3-bromo-5-chloro isomer would be expected to differ from the 5-bromo-3-chloro isomer due to the different electronic environment at each position. The relative lability of the C-Br versus the C-Cl bond in nucleophilic substitution reactions is also a key factor. Generally, the C-Br bond is weaker and bromide is a better leaving group than chloride, suggesting that nucleophilic substitution might occur preferentially at the 5-position.

The table below summarizes the expected electronic effects of the substituents on the reactivity of the pyrazolo[3,4-b]pyridine ring.

PositionSubstituentElectronic EffectInfluence on Reactivity
3Chloro (-Cl)-I (Inductive), +M (Mesomeric, weak)Deactivates the pyrazole ring towards electrophilic attack. Activates the C3 position for nucleophilic substitution.
5Bromo (-Br)-I (Inductive), +M (Mesomeric, weak)Deactivates the pyridine ring towards electrophilic attack. Activates the C5 position for nucleophilic substitution.

Iv. Spectroscopic and Structural Elucidation of 5 Bromo 3 Chloro 1h Pyrazolo 3,4 B Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the pyrazolo[3,4-b]pyridine core, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton, carbon, and nitrogen signals.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. In the case of the 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine scaffold, the key signals are from the protons on the pyridine (B92270) ring and the N-H proton of the pyrazole (B372694) ring.

The pyridine moiety of the unsubstituted 1H-pyrazolo[3,4-b]pyridine ring system typically displays three resonances corresponding to the H-4, H-5, and H-6 protons. researchgate.net For this compound, only two aromatic protons, H-4 and H-6, are expected. The bromine atom at the C-5 position would influence the chemical shifts of the adjacent H-4 and H-6 protons. Typically, protons on the pyridine ring of this scaffold appear in the downfield region, often between δ 7.0 and 9.0 ppm. cdnsciencepub.com The N-H proton of the pyrazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, the exact position of which can be highly dependent on the solvent and concentration.

In various derivatives of pyrazolo[3,4-b]pyridine, the positions of these protons are well-documented. For instance, in a series of 1-phenyl-4-aryl-6-methyl-1H-pyrazolo[3,4-b]pyridines, the H-3 and H-5 protons appear as singlets, with the H-3 proton observed around δ 7.26-7.36 ppm and the H-5 proton further downfield at δ 7.89-8.48 ppm. mdpi.com These values provide a reference for predicting the spectral features of the title compound.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Substituted Pyrazolo[3,4-b]pyridine Derivatives

Compound/StructureH-3H-4H-5H-6SolventReference
1-Phenyl-4-(4-dimethylaminophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine7.26 (s)-8.48 (s)-CDCl₃ mdpi.com
1-Phenyl-4-(9-anthryl)-6-methyl-1H-pyrazolo[3,4-b]pyridine7.28 (s)-8.39 (s)-CDCl₃ mdpi.com
1-Phenyl-4-(1-pyrenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine7.36 (s)-7.89 (s)-CDCl₃ mdpi.com
1H-Pyrazolo[3,4-b]pyridine8.06 (s)8.55 (dd)7.13 (dd)8.01 (dd)CDCl₃ researchgate.net

s = singlet, dd = doublet of doubletts

The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the fused ring system. The chemical shifts are influenced by the electronegativity of the attached atoms (Br, Cl, N) and the aromatic nature of the rings.

The carbons attached to the electronegative halogen atoms (C-3 and C-5) are expected to be significantly affected. The C-3 carbon, bonded to chlorine, and the C-5 carbon, bonded to bromine, will have their chemical shifts influenced by the respective inductive and resonance effects of the halogens. The quaternary carbons involved in the ring fusion (C-3a and C-7a) typically appear in the range of δ 120-160 ppm. core.ac.uk Spectroscopic studies on various pyrazolo[3,4-b]pyridine derivatives confirm these general features and are crucial for assigning the carbon signals in new analogs. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Substituted Pyrazolo[3,4-b]pyridine and Related Derivatives

Compound/StructureC-3C-3aC-4C-5C-6C-7aSolventReference
1-Phenyl-4-(9-anthryl)-6-methyl-1H-pyrazolo[3,4-b]pyridine131.4129.5140.6129.4129.1128.6CDCl₃ mdpi.com
1-Phenyl-4-(1-pyrenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine133.0131.4139.9130.8130.1129.0CDCl₃ mdpi.com
1-Phenyl-pyrazolo[3,4-d]pyrimidine-4-amine158.3100.4155.8-134.3158.3DMSO-d₆ core.ac.uk

Note: Data for pyrazolo[3,4-d]pyrimidine is included to show typical shifts for a closely related fused heterocyclic system.

¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the electronic environment of nitrogen atoms within a molecule. Although less common than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it is invaluable for characterizing nitrogen heterocycles. acs.org

For this compound, three nitrogen signals would be expected: two from the pyrazole ring (N-1 and N-2) and one from the pyridine ring (N-7). The chemical shifts of these nitrogen atoms are highly sensitive to their hybridization state, protonation, and involvement in hydrogen bonding. acs.org The pyridine-type nitrogen (N-7) would typically resonate at a different frequency compared to the pyrrole-type (N-1) and imine-type (N-2) nitrogens of the pyrazole ring. This technique would be definitive in distinguishing between the 1H- and 2H- tautomers of pyrazolo[3,4-b]pyridines, as the chemical environment of the nitrogen atoms differs significantly between the two forms. nih.gov

Two-dimensional (2D) NMR experiments are essential for establishing the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the title compound, a COSY spectrum would show a correlation between the H-4 and H-6 protons, confirming their positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H-4 and H-6 signals to their corresponding C-4 and C-6 carbon resonances. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is extremely powerful for mapping out the entire molecular skeleton. For instance, the N-H proton could show correlations to C-3 and C-3a, while the H-4 proton would be expected to correlate with C-3, C-5, and C-3a. These correlations provide unequivocal proof of the structure and the specific arrangement of substituents. core.ac.uk The use of HMBC has been critical in assigning the structures of a wide range of substituted pyrazolo[3,4-d]pyrimidines and other related heterocyclic systems. core.ac.uk

Mass Spectrometry

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as each unique formula has a distinct exact mass.

For this compound (C₆H₃BrClN₃), the theoretical exact mass can be calculated. The presence of bromine and chlorine atoms would produce a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The resulting molecular ion region would show a complex cluster of peaks (M, M+2, M+4), the relative intensities of which would be definitive for the presence of one bromine and one chlorine atom. HRMS analysis would confirm the calculated elemental composition, providing strong evidence for the compound's identity. researchgate.netrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique essential for determining the molecular weight and fragmentation patterns of pyrazolo[3,4-b]pyridine derivatives. In ESI-MS analysis, the molecule is typically protonated to form the [M+H]⁺ ion. The high-resolution mass spectrometry (HRMS) data confirms the elemental composition. For this compound, the molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

The fragmentation of pyrazolo[3,4-b]pyridine cores under mass spectrometry conditions often involves the sequential loss of small, stable molecules. asianpubs.orgresearchgate.net For halogenated derivatives, the fragmentation can be initiated by the elimination of a halogen radical (Br• or Cl•) or a hydrogen halide (HBr or HCl). asianpubs.org Subsequent fragmentation pathways may include the loss of hydrocyanic acid (HCN) from the heterocyclic rings, a common fragmentation for nitrogen-containing heterocycles. asianpubs.orgresearchgate.net The analysis of these fragmentation patterns is crucial for the structural confirmation of synthesized derivatives. rsc.org

Table 1: Predicted ESI-MS Fragmentation for this compound

Fragment Ion Predicted m/z Description
[M+H]⁺ 231.9/233.9/235.9 Molecular ion peak with isotopic distribution
[M-Br]⁺ 153/155 Loss of a bromine radical
[M-Cl]⁺ 197/199 Loss of a chlorine radical
[M-HCN]⁺ 205/207/209 Loss of hydrocyanic acid
[M-HBr]⁺ 151/153 Loss of hydrogen bromide

Note: The m/z values are predicted for the most abundant isotopes and will show a complex pattern due to the presence of both Br and Cl.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and its derivatives, IR spectra provide key information about the heterocyclic core and its substituents.

The spectrum of a pyrazolo[3,4-b]pyridine derivative typically displays several characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazole ring. jst.go.jp Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹. The stretching vibrations corresponding to the C=N and C=C bonds within the fused heterocyclic ring system are observed in the 1580-1670 cm⁻¹ region. jst.go.jpnih.gov The presence of halogen substituents is confirmed by stretching vibrations in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretching absorption typically occurs in the range of 700-800 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, generally between 500-650 cm⁻¹.

Table 2: Typical IR Absorption Frequencies for Pyrazolo[3,4-b]pyridine Derivatives

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Reference
N-H (Pyrazole) Stretch 3100 - 3400 jst.go.jp
C-H (Aromatic) Stretch 3000 - 3100 jst.go.jp
C=N / C=C Stretch 1580 - 1670 jst.go.jpnih.gov
C-Cl Stretch 700 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy orbitals (π, n) to higher energy anti-bonding orbitals (π*).

Derivatives of pyrazolo[3,4-b]pyridine typically exhibit characteristic absorption bands in the UV-Vis spectrum corresponding to π → π* and n → π* transitions. mdpi.com Studies on related pyrazolo[3,4-b]pyridine derivatives have shown absorption maxima (λmax) in the range of 350-365 nm in solvents like dimethyl sulfoxide (B87167) (DMSO). mdpi.com These absorptions are attributed to the extended π-conjugated system of the fused rings. The exact position of these absorption bands can be influenced by the nature and position of substituents on the ring system as well as the polarity of the solvent used for the analysis. The halogen atoms in this compound are expected to have a bathochromic effect (shift to longer wavelengths) due to their electron-donating lone pairs participating in resonance.

Table 3: UV-Vis Absorption Data for Representative Pyrazolo[3,4-b]pyridine Derivatives in DMSO

Compound λmax (nm) Type of Transition (Probable) Reference
4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine 364 π → π* mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.

While the specific crystal structure for this compound is not publicly available, analysis of closely related halogenated pyrazole-pyridine systems provides valuable insight into the expected solid-state conformation. For instance, the crystal structure of ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate has been determined, revealing key structural parameters. nih.gov In this related structure, the pyrazole and pyridine rings are not coplanar, exhibiting a dihedral angle between them. nih.gov Similar structural features, including the planarity of the fused pyrazolo[3,4-b]pyridine ring system and the specific bond lengths of C-Br and C-Cl, would be precisely determined through single-crystal X-ray diffraction analysis of the title compound.

Table 4: Representative Crystallographic Data for a Related Bromo-Chloro Pyrazole-Pyridine Derivative

Parameter Value Reference
Compound Name Ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate nih.gov
Molecular Formula C₁₁H₁₁BrClN₃O₂ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/n
a (Å) 11.9977 (18) nih.gov
b (Å) 10.8520 (17) nih.gov
c (Å) 20.762 (3) nih.gov
β (°) 93.388 (3) nih.gov

V. Theoretical and Computational Investigations of 5 Bromo 3 Chloro 1h Pyrazolo 3,4 B Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for exploring the molecular properties of 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule. The choice of method often involves a trade-off between computational cost and accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecular systems. researchgate.net Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining a high level of accuracy. DFT studies on related heterocyclic systems have been used to compute energetic estimations of non-covalent interactions, analyze bonding, and demonstrate the effect of different substituents on structural and electronic properties. researchgate.net For this compound, DFT calculations would be instrumental in optimizing the molecular geometry, calculating vibrational frequencies, and determining electronic properties such as the dipole moment and molecular electrostatic potential. These calculations help in understanding how the bromo and chloro substituents influence the electron distribution across the pyrazolopyridine core. researchgate.net

Ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are based on first principles without the inclusion of experimental data or empirical parameterization. These methods, such as Hartree-Fock (HF) theory and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), offer high accuracy but are computationally demanding. While specific ab initio studies focused solely on this compound are not prevalent in publicly available literature, this approach would provide a rigorous benchmark for its geometric and electronic properties, serving as a reference for results obtained from other methods like DFT and semi-empirical calculations.

Semi-empirical methods simplify quantum mechanical calculations by incorporating some empirical parameters derived from experimental data. uni-muenchen.de These methods are significantly faster than ab initio or DFT approaches, making them suitable for larger molecules. researchgate.net One such method, Austin Model 1 (AM1), has been successfully applied to the parent pyrazolo[3,4-b]pyridine scaffold to investigate fundamental properties. nih.govuni-muenchen.de A key application has been in determining the relative stability of its possible tautomers. nih.gov

Conformational Analysis and Stability Studies

The primary aspect of conformational and stability analysis for this compound concerns its tautomerism. The pyrazole (B372694) ring can exist in two tautomeric forms, 1H and 2H, depending on the position of the hydrogen atom on the nitrogen atoms. nih.gov

Computational studies, specifically using the semi-empirical AM1 method, have been conducted on the parent pyrazolo[3,4-b]pyridine to determine the more stable tautomer. These calculations clearly indicate that the 1H-tautomer is substantially more stable than the 2H-tautomer. nih.gov The calculated energy difference is significant, establishing the 1H form as the overwhelmingly predominant species under normal conditions. nih.gov This finding is critical for accurately representing the molecule's structure and predicting its chemical behavior.

Computational MethodTautomer SystemCalculated Stability Difference (kJ/mol)More Stable Tautomer
AM11H- vs. 2H-Pyrazolo[3,4-b]pyridine37.031H

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, the arrangement of molecular orbitals, particularly the frontier orbitals, is of key importance.

The Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwuxibiology.com The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. science.gov

For this compound, the HOMO is expected to be distributed over the electron-rich pyrazole and pyridine (B92270) rings. The LUMO's distribution would be influenced by the electron-withdrawing halogen substituents, which lower its energy and make the molecule susceptible to nucleophilic attack. wuxibiology.com A smaller HOMO-LUMO gap generally implies higher reactivity. science.gov DFT calculations are typically employed to visualize these orbitals and calculate their energy levels. researchgate.net

Molecular OrbitalDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalRegion of the molecule most likely to donate electrons in a reaction (nucleophilic character).
LUMO Lowest Unoccupied Molecular OrbitalRegion of the molecule most likely to accept electrons in a reaction (electrophilic character).
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap suggests higher chemical reactivity and lower kinetic stability.

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that illustrate the charge distribution within a molecule. cram.com By calculating the electrostatic potential at various points on the electron density surface, an MEP map can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.org These maps are color-coded, with red typically indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote regions with intermediate potential. acs.orgnih.gov

For this compound, the MEP map would be expected to show significant electronic features influenced by the electronegative halogen atoms and the nitrogen atoms of the fused heterocyclic rings. The nitrogen atoms of the pyridine and pyrazole rings are expected to be electron-rich, appearing as red or yellow regions, making them potential sites for electrophilic attack or hydrogen bonding. researchgate.net Conversely, the hydrogen atom attached to the pyrazole nitrogen would exhibit a positive potential (a blue region), indicating its propensity to act as a hydrogen bond donor.

The bromine and chlorine atoms introduce further complexity to the MEP map. While halogens are generally electronegative, they can also exhibit a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the axis of the carbon-halogen bond. rsc.orgnih.gov This positive region can engage in halogen bonding, a type of non-covalent interaction. The presence of both electron-withdrawing halogens and electron-rich nitrogen atoms creates a molecule with distinct regions of varying electrostatic potential, which is critical in governing its intermolecular interactions and reactivity.

Molecular RegionExpected Electrostatic PotentialImplication
Nitrogen atoms (Pyridine and Pyrazole rings)Negative (Electron-rich)Sites for electrophilic attack and hydrogen bond acceptance.
Hydrogen on Pyrazole NitrogenPositive (Electron-poor)Site for hydrogen bond donation.
Outermost region of Bromine and Chlorine atomsPotentially positive (σ-hole)Potential for halogen bonding interactions.
Aromatic RingsIntermediateContributes to the overall electronic structure and potential for π-stacking interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This provides insights into the feasibility of a proposed reaction pathway and can help to predict the major products. tandfonline.comresearchgate.net

For this compound, computational modeling can be employed to study various reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govnih.govrsc.org For instance, in a nucleophilic substitution reaction, calculations can determine which of the halogen atoms is more susceptible to be replaced by a nucleophile. This is achieved by modeling the reaction pathways for substitution at both the 3-chloro and 5-bromo positions and comparing their activation energies. The pathway with the lower activation energy would be the more favorable one.

In the context of a Suzuki-Miyaura cross-coupling reaction, computational studies can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. mdpi.com DFT calculations can model the interaction of the this compound substrate with the palladium catalyst and the other reagents. These models can help to understand the regioselectivity of the reaction and the role of ligands on the palladium catalyst. nih.gov

Reaction TypeComputational Investigation FocusExpected Insights
Nucleophilic Aromatic SubstitutionCalculation of activation energies for substitution at C3-Cl vs. C5-Br.Prediction of the more reactive site and the likely product.
Suzuki-Miyaura Cross-CouplingModeling of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).Understanding of regioselectivity and the influence of catalytic components.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, especially DFT, are widely used to predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govnih.govrsc.org The calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of spectral peaks. sns.itnih.gov

For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks in an IR spectrum. mdpi.comeie.gr By comparing the calculated and experimental IR spectra, a detailed assignment of the vibrational modes of the molecule can be made. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. nih.gov These theoretical predictions can be a powerful tool in assigning the signals in the experimental NMR spectrum, especially for complex molecules where signal overlap and complex splitting patterns can make interpretation challenging. researchgate.net

The electronic transitions of a molecule can be predicted using time-dependent DFT (TD-DFT), which provides information about the UV-Vis absorption spectrum. nih.govsharif.edu The calculated absorption maxima (λmax) can be correlated with the experimentally observed spectrum to understand the electronic structure and chromophores within the molecule. mdpi.comresearchgate.net

Spectroscopic TechniqueCalculated PropertyApplication
Infrared (IR) SpectroscopyVibrational frequencies and intensitiesAssignment of experimental peaks to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) SpectroscopyChemical shifts (¹H, ¹³C)Structural elucidation and assignment of experimental resonances.
Ultraviolet-Visible (UV-Vis) SpectroscopyElectronic transition energies and oscillator strengths (λmax)Interpretation of electronic structure and chromophoric systems.

Q & A

Basic Research Questions

Q. What are the established synthesis routes and characterization techniques for 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine?

  • Methodology : The compound can be synthesized via multi-step reactions involving halogenation and cyclization. For example, bromination at the 5-position may use reagents like N-bromosuccinimide (NBS) under controlled conditions, while chlorination at the 3-position could employ POCl₃ or other chlorinating agents. Purification typically involves silica gel chromatography with gradients of dichloromethane/ethyl acetate (e.g., 90:10 ratio) . Characterization relies on 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm substitution patterns, supplemented by LC-MS for purity validation .

Q. How can researchers optimize purification steps for intermediates in the synthesis of this compound?

  • Methodology : Solvent selection and gradient elution in column chromatography are critical. For instance, intermediates like 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine () are purified using THF/hexane crystallization. Adjusting pH during extraction (e.g., using HCl washes) improves yield by minimizing side-product carryover .

Q. What safety protocols are essential when handling halogenated pyrazolo[3,4-b]pyridines?

  • Methodology : Follow OSHA guidelines for halogenated compounds: use fume hoods, PPE (gloves, goggles), and avoid ignition sources. Precautionary codes (e.g., P210: "Keep away from heat/sparks") from Safety Data Sheets (SDS) must be adhered to . Neutralize waste with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl/heteroaryl groups at the 5-bromo position?

  • Methodology : Use Pd catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos) with arylboronic acids under inert atmospheres. demonstrates coupling with 4-trifluoromethylphenylboronic acid (87% yield) using K₂CO₃ in DMF at 100°C. Monitor reaction progress via TLC and optimize ligand-to-metal ratios to suppress homocoupling byproducts .

Q. How to resolve contradictions in regioselectivity during electrophilic substitution reactions on the pyrazolo[3,4-b]pyridine core?

  • Methodology : Regioselectivity is influenced by electronic effects. For example, bromine at C5 deactivates the ring, directing electrophiles to C3 or C7. Computational studies (DFT) can predict reactive sites, while kinetic vs. thermodynamic control experiments (varying temperature/reactant ratios) clarify dominant pathways .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Methodology : Screen for kinase inhibition (e.g., JAK2 or CDK targets) using enzymatic assays (IC₅₀ determination). Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced binding affinity. Patent WO 2013/114113 highlights pyrazolo[3,4-b]pyridines as kinase inhibitors; use SPR or ITC for binding thermodynamics .

Q. How to achieve enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives?

  • Methodology : Chiral Rh(III) catalysts enable asymmetric Friedel-Crafts alkylation/cyclization. For example, 5-aminopyrazoles react with α,β-unsaturated acyl imidazoles to yield enantiomerically enriched products (85–99% ee) under mild conditions. Optimize solvent polarity (e.g., DCE) and catalyst loading (2–5 mol%) .

Q. What methods enable the design of novel pyrazolo[3,4-b]pyridine derivatives with tailored photophysical or pharmacological properties?

  • Methodology : Introduce electron-donating/withdrawing substituents via nucleophilic aromatic substitution or transition-metal catalysis. For example, describes ring-opening/closure reactions to fuse benzofuran moieties, enhancing fluorescence. Computational modeling (e.g., TD-DFT) predicts absorption/emission spectra for optoelectronic applications .

Notes

  • Contradictions : Varied yields in similar reactions (e.g., 36–88% in ) may arise from impurities in starting materials or solvent choice. Always validate intermediates via NMR before proceeding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.